RN-9893 vs. GSK2193874: Balanced Cross-Species Potency vs. Extreme Species Selectivity
RN-9893 exhibits a compressed cross-species IC50 range of 320-660 nM (mouse/human/rat), whereas GSK2193874 displays a 20-fold species-dependent potency differential . For experiments requiring consistent TRPV4 inhibition across species—such as translational studies using both rodent and human cell models—RN-9893 provides predictable activity without the extreme potency shifts observed with GSK2193874 .
| Evidence Dimension | Cross-species TRPV4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Mouse: 320 nM; Human: 420 nM; Rat: 660 nM |
| Comparator Or Baseline | GSK2193874: Rat TRPV4 IC50 = 2 nM; Human TRPV4 IC50 = 40 nM |
| Quantified Difference | GSK2193874 shows 20-fold species difference (rat vs. human); RN-9893 shows 2.1-fold difference (mouse vs. rat) and 1.3-fold difference (mouse vs. human) |
| Conditions | Recombinant TRPV4 channels expressed in HEK293 cells; calcium flux assay |
Why This Matters
Investigators conducting translational studies across rodent and human systems require consistent target engagement; extreme species potency differentials complicate dose extrapolation and confound cross-species data interpretation.
